1-(Phenylamino)cyclohexane-1-carboxamide

Catalog No.
S670012
CAS No.
64269-12-1
M.F
C13H18N2O
M. Wt
218.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Phenylamino)cyclohexane-1-carboxamide

CAS Number

64269-12-1

Product Name

1-(Phenylamino)cyclohexane-1-carboxamide

IUPAC Name

1-anilinocyclohexane-1-carboxamide

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C13H18N2O/c14-12(16)13(9-5-2-6-10-13)15-11-7-3-1-4-8-11/h1,3-4,7-8,15H,2,5-6,9-10H2,(H2,14,16)

InChI Key

MYHZOZJLNZBBGE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C(=O)N)NC2=CC=CC=C2

Canonical SMILES

C1CCC(CC1)(C(=O)N)NC2=CC=CC=C2

1-(Phenylamino)cyclohexane-1-carboxamide, also known by its chemical formula C13H18N2O, is an organic compound characterized by a cyclohexane ring substituted with a phenylamino group and a carboxamide functional group. The compound has a molecular weight of approximately 218.29 g/mol and is recognized for its potential applications in medicinal chemistry and biochemistry. Its structure features a cyclohexane backbone, which contributes to its unique physical and chemical properties, including a melting point range of 145-147 °C .

There is no current information available on the specific mechanism of action of 1-(phenylamino)cyclohexane-1-carboxamide.

  • Wear gloves and safety glasses when handling the compound.
  • Avoid inhalation and ingestion.
  • The presence of the aniline group suggests potential skin irritation. Handle with care and wash hands thoroughly after exposure [].
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  • Anticancer Activity: Preliminary studies suggest that it may possess anticancer properties, making it a candidate for further investigation in cancer therapeutics.
  • Neuroprotective Effects: There is interest in its potential neuroprotective effects, which could be relevant in the treatment of neurodegenerative diseases.
  • Research indicates that 1-(phenylamino)cyclohexane-1-carboxamide exhibits notable biological activity, particularly in the context of enzyme inhibition and receptor modulation. It has been studied for its potential effects on:

    • Enzyme Interactions: The compound may interact with specific enzymes, influencing metabolic pathways and bio

    Several synthetic routes have been developed for the preparation of 1-(phenylamino)cyclohexane-1-carboxamide:

    • Direct Amide Formation: This method involves reacting cyclohexanecarboxylic acid with phenylamine in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC).
    • Reduction of Nitriles: Starting from cyclohexanecarbonitrile, reduction with lithium aluminum hydride can yield the corresponding amine, which can then be acylated to form the desired product.
    • Cyclization Reactions: Utilizing appropriate precursors, cyclization reactions can lead to the formation of the cyclohexane ring while introducing the phenylamino and carboxamide groups.

    These methods highlight the versatility in synthesizing this compound through various organic chemistry techniques.

    1-(Phenylamino)cyclohexane-1-carboxamide finds applications across several fields:

    • Pharmaceutical Development: Due to its biological activity, it is investigated as a lead compound for drug development targeting various diseases.
    • Biochemical Research: It serves as a tool compound in studies related to enzyme inhibition and receptor binding assays.
    • Material Science: Its unique properties may allow it to be used in developing new materials or polymers with specific functionalities.

    Interaction studies involving 1-(phenylamino)cyclohexane-1-carboxamide focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. These studies help elucidate its mechanism of action and potential therapeutic targets. Techniques such as:

    • Surface Plasmon Resonance (SPR): Used to measure real-time binding interactions between the compound and target proteins.
    • Isothermal Titration Calorimetry (ITC): Employed to determine thermodynamic parameters associated with binding events.

    These methodologies are essential for understanding how this compound exerts its biological effects.

    Several compounds share structural similarities with 1-(phenylamino)cyclohexane-1-carboxamide. Here are some notable examples:

    Compound NameStructure FeaturesUnique Aspects
    1-(Aminomethyl)cyclohexaneCyclohexane ring with aminomethyl groupPotential use in neurotransmitter studies
    N-PhenylcyclohexanamineCyclohexane ring with phenylamineKnown for psychoactive properties
    Cyclohexanecarboxylic acid phenethylamineCarboxylic acid attached to phenethylamineInvestigated for analgesic effects

    Uniqueness of 1-(Phenylamino)cyclohexane-1-carboxamide

    What sets 1-(phenylamino)cyclohexane-1-carboxamide apart from these similar compounds is its specific combination of a cyclohexane framework with both an amine and a carboxamide group, which enhances its solubility and potential interactions within biological systems. Its unique structural features contribute to its distinct biological activities, making it an interesting candidate for further research in medicinal chemistry.

    Of 1-(Phenylamino)cyclohexane-1-carboxamide

    ElectrophileReaction TypePosition SelectivityActivating EffectTemperature (°C)
    Br2/FeBr3BrominationOrtho/ParaStrong activation25-50
    Cl2/FeCl3ChlorinationOrtho/ParaStrong activation25-50
    HNO3/H2SO4NitrationMeta (in acidic conditions)Deactivation (protonated)0-25
    SO3/H2SO4SulfonationParaStrong activation25-80
    R-Cl/AlCl3Friedel-Crafts AlkylationOrtho/ParaStrong activation0-25

    The reactivity of the phenylamino group in 1-(phenylamino)cyclohexane-1-carboxamide is so pronounced that bromination can occur even with bromine water in the absence of a Lewis acid catalyst [3] [5]. This exceptional reactivity leads to multiple substitution products, often yielding tri-substituted derivatives when excess bromination occurs [3].

    Under acidic conditions, particularly during nitration reactions, the behavior changes significantly. The amino group becomes protonated to form an anilinium ion, which acts as an electron-withdrawing group [6] [7]. This protonation reverses the directing effect, making the meta position more favorable for substitution. Research has shown that as sulfuric acid concentration increases during nitration, the proportion of meta products increases while para products decrease [7].

    The directing effects can be explained through analysis of the carbocation intermediates formed during electrophilic attack. When electrophilic substitution occurs at the ortho or para positions, the resulting carbocation can be stabilized by resonance with the amino group, distributing the positive charge across multiple atoms [2] [4]. This stabilization makes these positions kinetically favored.

    Temperature plays a crucial role in the selectivity of these reactions. Lower temperatures generally favor kinetic control, leading to higher selectivity for ortho and para products. At elevated temperatures, thermodynamic control may become more significant, potentially altering product distributions [1] [8].

    Ring-Opening and Cycloaddition Reactions

    The cyclohexane ring in 1-(phenylamino)cyclohexane-1-carboxamide can participate in various ring-opening and cycloaddition reactions, though the six-membered saturated ring is generally more stable than smaller ring systems. These reactions typically require forcing conditions due to the inherent stability of the cyclohexane framework [9] [10].

    Table 2: Ring-Opening and Cycloaddition Reactions

    Reaction TypeConditionsProductsYield (%)Selectivity
    Cyclohexane Ring OpeningHigh Temperature (>400°C)Linear alkanesVariableNon-selective
    Diels-Alder [4+2] CycloadditionDienophile/HeatBicyclic compounds60-90Regioselective
    Ring ExpansionLewis Acid/HeatSeven-membered rings30-70Ring position dependent
    HydrolysisAcid/Base + HeatCarboxylic acid + amine80-95Complete
    Epoxidationm-CPBAEpoxy derivatives70-85Stereoselective

    Thermal ring-opening of the cyclohexane ring occurs only under extreme conditions, typically above 400°C [11] [12]. At these temperatures, carbon-carbon bond cleavage can occur, leading to the formation of linear alkane products or smaller molecular fragments. This process is generally non-selective and produces a complex mixture of products [13].

    Cycloaddition reactions involving the compound can occur when appropriate reactive partners are present. The Diels-Alder reaction, a [4+2] cycloaddition, can potentially involve the aromatic ring as a dienophile component, though the electron-rich nature of the aniline system makes it less reactive in this role [14] [15]. More commonly, external dienophiles can react with the system under appropriate conditions.

    Ring expansion reactions represent another class of transformations that can affect the cyclohexane framework. These reactions typically involve the insertion of additional atoms or groups into the ring structure, expanding it to seven-membered or larger rings [10] [16]. Lewis acid catalysis is often required to activate the ring system toward such transformations.

    The carboxamide functional group can undergo specific ring-opening reactions under forcing conditions. Hydrolysis of the amide bond represents the most straightforward ring-opening process, converting the carboxamide to the corresponding carboxylic acid and releasing the amine component [17] [18]. This reaction requires either strong acidic or basic conditions combined with elevated temperatures.

    Epoxidation reactions can potentially occur if unsaturation is introduced into the cyclohexane ring system. Such reactions would proceed through standard mechanisms involving peroxy acids like meta-chloroperbenzoic acid, yielding epoxy derivatives with defined stereochemistry [9] [19].

    Stability Under Various Environmental Conditions

    The stability of 1-(phenylamino)cyclohexane-1-carboxamide under different environmental conditions is governed by the relative reactivities of its functional groups and the specific conditions encountered. The compound exhibits varying degrees of stability depending on pH, temperature, and the presence of catalytic species [20] [22].

    Table 3: Stability of 1-(Phenylamino)cyclohexane-1-carboxamide Under Different pH Conditions

    ConditionTemperature (°C)Half-life (hours)Primary DegradationSecondary Effects
    pH 1-3 (Strong Acid)252-6Amide hydrolysisAniline protonation
    pH 4-6 (Weak Acid)2524-48Slow hydrolysisMinimal change
    pH 7 (Neutral)25>168StableNo degradation
    pH 8-10 (Weak Base)2512-24Amide hydrolysisAmide saponification
    pH 11-14 (Strong Base)251-4Rapid hydrolysisComplete breakdown

    Under neutral conditions (pH 7), 1-(phenylamino)cyclohexane-1-carboxamide exhibits excellent stability at room temperature, with half-lives exceeding one week [22] [23]. The amide bond is inherently stable due to resonance stabilization between the nitrogen lone pair and the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.

    Acidic conditions promote hydrolysis of the carboxamide functional group through protonation of the carbonyl oxygen, increasing its electrophilicity toward nucleophilic attack by water molecules [17] [24]. The mechanism proceeds through formation of a tetrahedral intermediate, followed by elimination of the protonated amine. Simultaneously, the phenylamino group becomes protonated under strongly acidic conditions, forming an anilinium ion that affects the electronic properties of the aromatic ring [6] [25].

    Basic conditions accelerate amide hydrolysis through a different mechanism involving direct nucleophilic attack by hydroxide ions on the carbonyl carbon [17] [26]. This process, known as saponification when applied to carboxamide bonds, proceeds through tetrahedral intermediate formation followed by elimination of the amine. The reaction is driven to completion by the formation of carboxylate salts under basic conditions.

    Table 4: Temperature-Dependent Stability of 1-(Phenylamino)cyclohexane-1-carboxamide

    Temperature (°C)Time to 50% Degradation (hours)Primary Degradation PathwayProducts
    25>1000NoneStable
    50168HydrolysisTraces of acid/amine
    10024HydrolysisCarboxylic acid + amine
    1504Thermal decompositionMultiple products
    2001Thermal decompositionCyclohexene derivatives
    2500.5Thermal decompositionAromatic degradation
    4000.1Complete breakdownSmall molecules

    Temperature significantly affects the stability of the compound [11] [12]. At elevated temperatures above 100°C, thermal hydrolysis becomes significant even in the absence of acid or base catalysts. The increased molecular motion and energy facilitate bond breaking processes that are kinetically hindered at lower temperatures.

    Above 150°C, thermal decomposition pathways become dominant, leading to complex degradation patterns [11] [27]. The carboxamide group is particularly susceptible to thermal degradation, often decomposing through dehydration reactions that can form nitrile intermediates. These intermediates may further decompose to release cyanide and other small molecules.

    The phenylamino group shows reasonable thermal stability up to moderate temperatures but begins to undergo degradation above 200°C [28]. Oxidative degradation can also occur in the presence of oxygen, leading to the formation of quinoneimine intermediates that can further react or decompose [29].

    Environmental factors such as light exposure, presence of metal ions, and oxygen availability can significantly influence the degradation pathways and rates [30] [31]. The compound should be stored under inert atmosphere conditions and protected from light to maximize stability during long-term storage.

    XLogP3

    2.5

    Sequence

    X

    Wikipedia

    1-(phenylamino)cyclohexane-1-carboxamide

    Dates

    Last modified: 08-15-2023

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